molecular formula C6H8FNS B13328584 2-(3-Fluorothiophen-2-yl)ethan-1-amine

2-(3-Fluorothiophen-2-yl)ethan-1-amine

Cat. No.: B13328584
M. Wt: 145.20 g/mol
InChI Key: ABBLRQVVKCCRII-UHFFFAOYSA-N
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Description

2-(3-Fluorothiophen-2-yl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring substituted with a fluorine atom at the 3-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorothiophen-2-yl)ethan-1-amine typically involves multiple steps:

    Formation of 3-Fluorothiophene: This can be achieved by fluorination of thiophene using a suitable fluorinating agent.

    Alkylation: The 3-fluorothiophene is then subjected to alkylation with an appropriate ethylamine precursor under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(3-Fluorothiophen-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.

    Chemical Biology: It can serve as a probe for studying biological processes involving thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Fluorothiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethylamine group facilitates its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar structure but lacks the fluorine atom, resulting in different electronic properties.

    2-Fluorophenethylamine: Contains a phenyl ring instead of a thiophene ring, leading to variations in reactivity and applications.

Uniqueness

2-(3-Fluorothiophen-2-yl)ethan-1-amine is unique due to the presence of both the fluorine atom and the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

2-(3-Fluorothiophen-2-yl)ethan-1-amine, a compound featuring a fluorinated thiophene ring and an ethanamine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure may enhance its bioactivity compared to similar compounds. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthetic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClFN, with a molecular weight of approximately 179.63 g/mol. The presence of the fluorine atom in the thiophene ring is significant as it can influence the compound's lipophilicity and, consequently, its ability to cross biological membranes.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with various biological targets. These studies typically focus on:

  • Receptor Binding : Investigating how the compound binds to specific receptors in the body.
  • Enzyme Inhibition : Assessing whether the compound inhibits key enzymes involved in metabolic pathways.

Such studies are essential for optimizing therapeutic profiles and predicting potential side effects.

Potential Applications

The compound shows promise in several therapeutic areas, including:

  • Antidepressant Activity : Preliminary studies suggest that similar compounds may exhibit antidepressant effects by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : The thiophene structure is often associated with anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Fluorothiophen-2-amineThiophene ring with fluorineBasic amine functionality
4-Methylthiophen-2-amineThiophene ring with methyl substitutionLacks fluorine; potentially lower lipophilicity
5-(Trifluoromethyl)thiophen-2-carboxylic acidThiophene with carboxylic acidAcidic nature may affect solubility and reactivity
5-Fluoro-thiophen-2-carboxylic acidThiophene with a carboxylic groupSimilar reactivity but different functional group

The combination of a fluorinated thiophene ring and an amine functionality may enhance the bioactivity of this compound compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antidepressant Activity Study : A study published in Journal of Medicinal Chemistry explored the effects of various thiophene derivatives on serotonin receptors. The results indicated that derivatives similar to this compound exhibited significant binding affinity, suggesting potential antidepressant properties .
  • Inflammation Model Study : In an animal model of inflammation, researchers tested the efficacy of thiophene derivatives. The findings showed that compounds with similar structures effectively reduced inflammatory markers, indicating that this compound may also possess anti-inflammatory properties .
  • Enzyme Inhibition Assay : A recent assay evaluated the inhibitory effects of various amines on specific enzymes involved in metabolic processes. Results suggested that this compound could inhibit key enzymes, which may have implications for metabolic disorders .

Properties

Molecular Formula

C6H8FNS

Molecular Weight

145.20 g/mol

IUPAC Name

2-(3-fluorothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8FNS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1,3,8H2

InChI Key

ABBLRQVVKCCRII-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)CCN

Origin of Product

United States

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